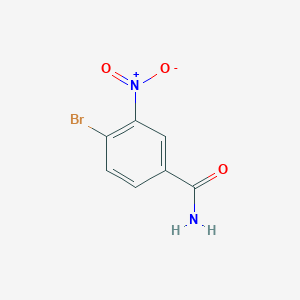

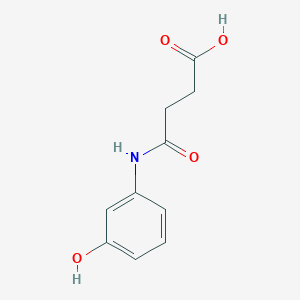

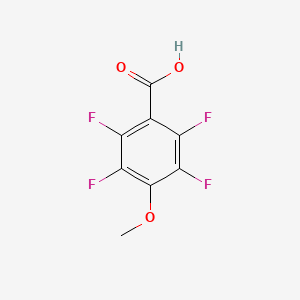

2-(3-甲酰基-吲哚-1-基)-N-异丙基-乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives are an important class of compounds with wide-ranging applications in pharmaceuticals, materials science, and organic chemistry. They are known for their complex molecular structures and diverse chemical properties, making them valuable in synthetic chemistry and drug design.

Synthesis Analysis

The synthesis of indole derivatives often involves multi-step processes that include the construction of the indole ring, followed by functionalization. For example, the synthesis of N,N-Diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide, a compound related to indole derivatives, demonstrates complex synthetic routes including chiral pool synthesis, resolution via diastereomeric salt formation, and crystallization-induced dynamic resolution (Ikunaka et al., 2007).

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of an indole ring, often substituted with various functional groups. These substitutions significantly affect the compound's properties and reactivity. For instance, the structure and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted the importance of molecular structure in determining the compound's anticancer activity (Sharma et al., 2018).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, amidification, and cycloaddition. These reactions are central to modifying the compound's structure and enhancing its properties. A study demonstrated a convenient synthesis of 3-formyl-2-thioacetamide-indole derivatives via a one-pot reaction, showcasing the versatility of indole derivatives in chemical synthesis (Kiamehr et al., 2015).

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure analysis often provides insight into the compound's stability and intermolecular interactions, which are essential for drug design and material science applications.

Chemical Properties Analysis

The chemical properties of indole derivatives, including reactivity, stability, and electronic structure, are influenced by their molecular structure. Studies on the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives revealed the impact of substituents on the compound's activity, demonstrating the chemical versatility of indole derivatives (Gopi & Dhanaraju, 2020).

科学研究应用

抗增殖特性

与 2-(3-甲酰基-吲哚-1-基)-N-异丙基-乙酰胺相关的化合物的显着应用之一是它们的抗增殖活性。例如,对卷柏的研究发现了一些化合物,这些化合物可以在体外抑制细胞生长并诱导细胞凋亡,突出了潜在的抗增殖特性 (Wang 等人,2016)。

抗过敏潜力

研究表明,某些 N-(吡啶-4-基)-(吲哚-3-基)乙酰胺(与 2-(3-甲酰基-吲哚-1-基)-N-异丙基-乙酰胺具有相似的结构)具有显着的抗过敏特性。已经发现这些化合物在某些检测中比一些已建立的抗组胺剂更有效 (Menciu 等人,1999)。

合成和修饰

类似吲哚类化合物的化学合成和修饰是重要的研究领域。研究已经开发了合成各种衍生物的方法,包括吲哚酮哌嗪和四氢吡嗪并[1,2-a]吲哚-1-甲酰胺,它们对于药物开发非常重要 (Ghandi 等人,2012)。

抗氧化性能

对吲哚乙酰胺衍生物的抗氧化性能的研究也已经展开。研究已经合成并评估了这些化合物的抗氧化活性,发现其活性很大,可以用于开发新的抗氧化剂 (Gopi 和 Dhanaraju,2020)。

抗菌活性

另一个重要的应用是吲哚类乙酰胺衍生物的抗菌活性。该类中的一些化合物显示出有希望的抗菌和抗真菌活性,表明具有开发新的抗菌剂的潜力 (Debnath 和 Ganguly,2015)。

属性

IUPAC Name |

2-(3-formylindol-1-yl)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10(2)15-14(18)8-16-7-11(9-17)12-5-3-4-6-13(12)16/h3-7,9-10H,8H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNPAMHQYNLEIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359570 |

Source

|

| Record name | 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide | |

CAS RN |

708284-70-2 |

Source

|

| Record name | 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)